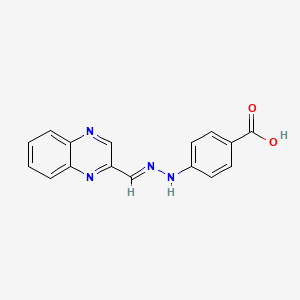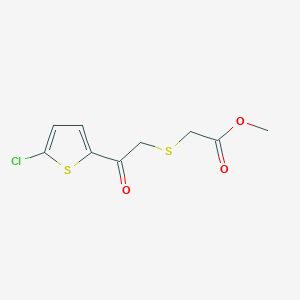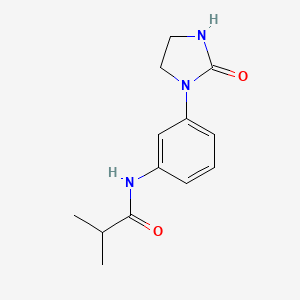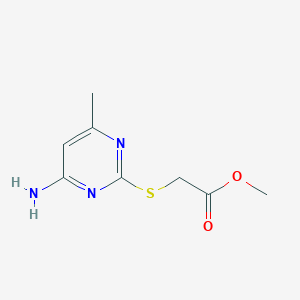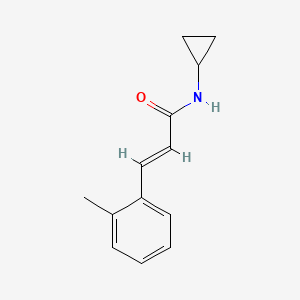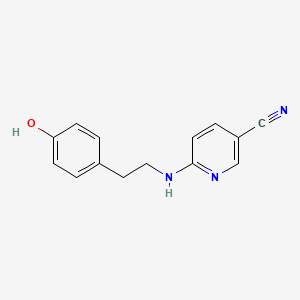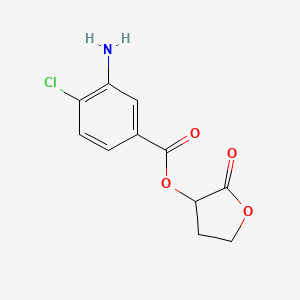
2-Oxotetrahydrofuran-3-yl 3-amino-4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxotetrahydrofuran-3-yl 3-amino-4-chlorobenzoate is a chemical compound with the molecular formula C11H10ClNO4 and a molecular weight of 255.65 g/mol This compound is of interest due to its unique structure, which combines a tetrahydrofuran ring with an amino-chlorobenzoate moiety
Preparation Methods
The synthesis of 2-Oxotetrahydrofuran-3-yl 3-amino-4-chlorobenzoate typically involves the reaction of 3-amino-4-chlorobenzoic acid with 2-oxotetrahydrofuran-3-yl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a suitable solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-Oxotetrahydrofuran-3-yl 3-amino-4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
2-Oxotetrahydrofuran-3-yl 3-amino-4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxotetrahydrofuran-3-yl 3-amino-4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain bacterial enzymes, leading to antibacterial effects. The exact molecular pathways involved depend on the specific application and target organism .
Comparison with Similar Compounds
Similar compounds to 2-Oxotetrahydrofuran-3-yl 3-amino-4-chlorobenzoate include:
N-(2-Oxotetrahydrofuran-3-yl)octanamide: This compound shares the tetrahydrofuran ring but has a different substituent, leading to distinct properties.
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: Another compound with a similar benzoate moiety but a different ring structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C11H10ClNO4 |
|---|---|
Molecular Weight |
255.65 g/mol |
IUPAC Name |
(2-oxooxolan-3-yl) 3-amino-4-chlorobenzoate |
InChI |
InChI=1S/C11H10ClNO4/c12-7-2-1-6(5-8(7)13)10(14)17-9-3-4-16-11(9)15/h1-2,5,9H,3-4,13H2 |
InChI Key |
HZIIVNGCTSODAS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1OC(=O)C2=CC(=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


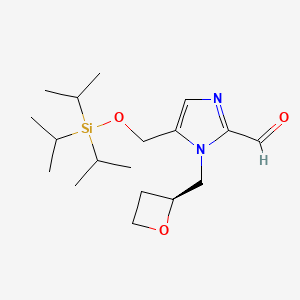
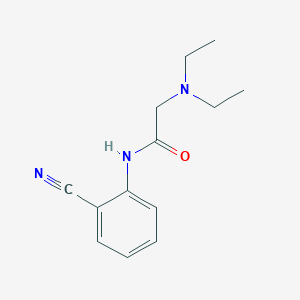
![N-(2-(2-Hydroxypropanamido)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14901792.png)
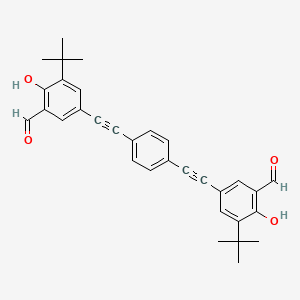
![zinc;4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoate;hydron](/img/structure/B14901808.png)
![(S)-tert-Butyl (2-methoxy-9-methyl-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-7-yl)carbamate](/img/structure/B14901819.png)
